Magnesium ionophore VII

Beschreibung

Significance of Magnesium Cation Homeostasis in Diverse Biological Systems

Magnesium is the second most abundant intracellular cation and the fourth most abundant cation in the human body, playing a crucial role in a vast array of physiological functions. revistanefrologia.comnih.gov The maintenance of stable magnesium concentrations, known as magnesium homeostasis, is vital for cellular and systemic health. mdpi.com This delicate balance is primarily regulated by intestinal absorption and renal excretion. physiology.org

Magnesium is an essential cofactor for over 600 enzymatic reactions, including those involved in energy metabolism (ATP production), DNA and RNA synthesis, and protein synthesis. revistanefrologia.commdpi.com It is also critical for maintaining neuromuscular excitability, regulating ion channels, and participating in cellular signaling pathways. nih.govphysiology.org Disruptions in magnesium homeostasis can lead to a variety of health issues, including cardiovascular diseases, neurological disorders, and metabolic syndromes. nih.gov The ability to study and understand the mechanisms governing magnesium transport and concentration is therefore of paramount importance in biology and medicine.

Evolution of Ionophores as Tools in Ion Transport Research

The term "ionophore," meaning "ion carrier," was first introduced in 1967 to describe molecules that can transport ions across hydrophobic membranes. wikipedia.orghuvepharma.com Initially discovered as naturally occurring antimicrobial compounds produced by microorganisms, ionophores have since become indispensable tools in scientific research. wikipedia.org Their development has been pivotal for understanding ion transport mechanisms across biological membranes. nih.govacs.org

Ionophores are broadly classified into two main categories: carrier ionophores and channel-forming ionophores. wikipedia.org Carrier ionophores, such as Magnesium Ionophore VII, bind to a specific ion, shield its charge, and shuttle it across the lipid bilayer. wikipedia.org Channel-formers, on the other hand, create a hydrophilic pore through the membrane that allows ions to pass through. wikipedia.org The evolution of synthetic ionophores has allowed for the design of molecules with high selectivity for specific ions, enabling researchers to probe the physiological effects of altering the concentration of a particular ion. nih.govnih.gov This has been particularly significant in the study of "channelopathies," diseases caused by dysfunctional ion channels, where artificial ionophores offer potential therapeutic avenues. nih.gov

Historical Development and Classification of Magnesium-Selective Ionophores

The development of ionophores with high selectivity for magnesium ions has been a significant challenge for chemists. Early ionophores often lacked the ability to discriminate effectively between different divalent cations, particularly magnesium and calcium, due to their similar charge and size. researchgate.net

The quest for magnesium-selective ionophores has led to the exploration of various classes of compounds, including β-diketones, amides of carboxylic acids, and bis- and tris-malondiamides. researchgate.net A major breakthrough came with the development of ionophores based on diazacrown ethers. ethz.ch These synthetic host compounds feature a pre-organized cavity that can be tailored to selectively bind Mg²⁺. ethz.ch

Further refinements, such as the incorporation of tripodal and dipodal malonyl diamide (B1670390) derivatives, have enhanced selectivity. ethz.ch this compound represents a pinnacle in this evolution, featuring an azacrown ether structure with diamide side chains that provide a high degree of selectivity for magnesium over other cations like calcium.

A comparison of different magnesium ionophores highlights the advancements in selectivity:

| Ionophore | Key Structural Feature | Selectivity Characteristic |

| Magnesium Ionophore IV (ETH 7025) | - | Lower Mg²⁺ selectivity compared to later generations. |

| Magnesium Ionophore VI (ETH 5506) | Adamantyl-substituted tris(malondiamide) | Improved Mg²⁺ selectivity over Ionophore IV, but with high lipophilicity. |

| This compound | Azacrown-diamide combination | Superior Mg²⁺/Ca²⁺ discrimination. |

| Magnesium Ionophore II | - | Limited selectivity, making it less suitable for studies in physiological saline. plos.org |

Rationale for Dedicated Academic Investigation of this compound

The unique properties of this compound warrant dedicated academic investigation due to its significant impact on both fundamental research and practical applications. Its high selectivity for Mg²⁺ makes it an exceptional tool for several key areas of study:

Ion-Selective Electrodes (ISEs): this compound is a critical component in the fabrication of ISEs for the precise measurement of free magnesium ion concentrations in complex biological samples like blood serum. ethz.ch Accurate determination of ionized magnesium is diagnostically important in medicine. researchgate.net The development of reliable Mg²⁺-selective electrodes has been a long-standing goal in analytical chemistry, and Ionophore VII has been instrumental in achieving this. mdpi.comresearchgate.net

Cellular Biology Research: By facilitating the controlled transport of magnesium across cell membranes, this ionophore enables researchers to investigate the intricate roles of intracellular magnesium in cellular processes. This includes studying magnesium's influence on enzyme kinetics, signal transduction pathways, and the function of ion channels. mdpi.com

Understanding Magnesium-Related Pathologies: The ability to manipulate and monitor magnesium levels with high specificity is crucial for understanding the molecular basis of diseases linked to magnesium imbalances. nih.gov

The structural and functional characteristics of this compound, particularly its balanced lipophilicity and superior selectivity, distinguish it from other magnesium ionophores and underscore its importance as a subject of continued research.

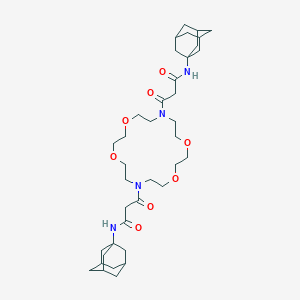

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-3-[16-[3-(1-adamantylamino)-3-oxopropanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60N4O8/c43-33(39-37-21-27-13-28(22-37)15-29(14-27)23-37)19-35(45)41-1-5-47-9-10-49-7-3-42(4-8-50-12-11-48-6-2-41)36(46)20-34(44)40-38-24-30-16-31(25-38)18-32(17-30)26-38/h27-32H,1-26H2,(H,39,43)(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVOJCDBVJUPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)CC(=O)NC56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583334 | |

| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156210-12-7 | |

| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Characterization of Magnesium Ionophore Vii

Rational Design and Synthetic Pathways for Magnesium Ionophore VII

The design and synthesis of this compound are a prime example of host-guest chemistry, where a host molecule is engineered to selectively bind a specific guest ion. The foundational work by Suzuki and his colleagues in 1995 laid the groundwork for a series of double-armed diazacrown ether compounds, including the highly effective this compound elsevierpure.com.

Strategic Functionalization of Diaza-Crown Ether Architectures

The rational design of this compound is centered around the 1,10-diaza-18-crown-6 macrocycle. This 18-membered ring, containing four oxygen and two nitrogen atoms, provides a pre-organized cavity that is suitable for coordinating with cations. However, the parent diazacrown ether lacks the desired selectivity for Mg²⁺ over other biologically relevant cations, particularly Ca²⁺.

To impart magnesium selectivity, a strategic functionalization approach is employed, involving the attachment of "arms" to the nitrogen atoms of the diaza-crown ether. In the case of this compound, these are dipodal tetraamide side chains derived from malonic acid and adamantylamine elsevierpure.commdpi.com. The key design elements include:

The Diaza-18-crown-6 Scaffold: This macrocycle provides a stable framework and contributes to the lipophilicity of the ionophore, which is crucial for its incorporation into the polymeric membranes of ISEs.

Malonic Diamide (B1670390) Side Chains: The two diamide groups extending from the nitrogen atoms create a three-dimensional coordination sphere. The oxygen atoms of the amide carbonyl groups, along with the ether oxygens of the crown, participate in chelating the magnesium ion. The geometry of this coordination is tailored to the smaller ionic radius and higher charge density of Mg²⁺ compared to Ca²⁺.

The culmination of these design features results in a molecule that can effectively encapsulate the magnesium ion, forming a stable complex with a well-defined stoichiometry.

Reaction Conditions and Methodological Optimizations in Ionophore Synthesis

The synthesis of this compound, and related double-armed diaza-crown ethers, generally follows a convergent synthetic strategy. The key reaction is the acylation of the secondary amine groups of the 1,10-diaza-18-crown-6 with a suitable derivative of the side-chain precursor.

A plausible synthetic route, based on standard organic chemistry methodologies for amide bond formation, would involve the following steps:

Activation of the Carboxylic Acid: The synthesis would likely commence with the activation of a malonic acid derivative bearing the adamantylamide groups. This activation can be achieved using a variety of coupling agents to form a more reactive species, such as an acid chloride or an activated ester. A common method involves the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid groups to the corresponding acid chlorides.

Amide Bond Formation: The activated malonic acid derivative is then reacted with 1,10-diaza-18-crown-6 in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. The reaction is typically carried out at controlled temperatures, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature to ensure a controlled reaction and minimize side products.

Methodological optimizations are crucial for achieving a high yield and purity of the final product. These may include:

Choice of Coupling Reagent: The efficiency of the amide bond formation can be highly dependent on the coupling reagent used. Alternatives to acid chlorides include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Stoichiometry of Reactants: Careful control of the molar ratios of the diaza-crown ether, the activated side-chain precursor, and the base is essential to ensure complete disubstitution and avoid the formation of mono-substituted byproducts.

Reaction Time and Temperature: Optimization of these parameters is critical for driving the reaction to completion while minimizing decomposition or the formation of impurities.

Purification Techniques: The crude product is typically purified using column chromatography on silica (B1680970) gel, with an appropriate solvent system to separate the desired product from unreacted starting materials and byproducts.

The following table summarizes the likely reactants and conditions for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Solvent | Base | Temperature |

| 1,10-Diaza-18-crown-6 | N,N'-di(adamantan-1-yl)malonamide derivative | Acid chloride or Carbodiimide coupling | Dichloromethane or THF | Triethylamine or DIPEA | 0 °C to Room Temp. |

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A comprehensive suite of analytical techniques is employed to confirm the structure, conformation, and purity of the synthesized this compound.

Application of Nuclear Magnetic Resonance Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the different types of protons in the molecule. The protons of the adamantyl groups would appear in the upfield region, while the methylene (B1212753) protons of the crown ether framework would give rise to a complex set of signals. The chemical shifts and coupling patterns of the methylene protons adjacent to the nitrogen and oxygen atoms are particularly informative about the conformation of the macrocyclic ring. The protons of the methylene group in the malonic acid residue and the NH protons of the amide groups would also show distinct resonances.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide groups would appear at a characteristic downfield chemical shift. The spectrum would also show signals for the carbon atoms of the adamantyl cage, the diaza-crown ether ring, and the malonic acid backbone.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering valuable data for determining the three-dimensional conformation of the ionophore in solution.

The following table provides expected chemical shift ranges for the key functional groups in this compound based on data for similar compounds.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantyl C-H | 1.6 - 2.1 | 29 - 42 |

| Crown Ether O-CH₂-CH₂-O | ~3.6 | ~70 |

| Crown Ether N-CH₂-CH₂-O | 2.7 - 3.5 | 50 - 55 |

| Malonyl -CH₂- | ~3.4 | ~45 |

| Amide N-H | 7.5 - 8.5 | - |

| Amide C=O | - | 168 - 172 |

High-Performance Liquid Chromatography for Reaction Monitoring and Purification Validation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both monitoring the progress of the synthesis and for assessing the purity of the final product.

Reaction Monitoring: By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of the starting materials (1,10-diaza-18-crown-6 and the side-chain precursor) and the formation of the product can be tracked. This allows for the determination of the optimal reaction time. A reversed-phase HPLC method, using a C18 column with a gradient elution of acetonitrile (B52724) and water, would be suitable for separating the more polar starting materials from the more lipophilic product.

Purification Validation: After purification by column chromatography, the purity of the collected fractions of this compound is assessed by HPLC. A high-purity sample should show a single, sharp peak in the chromatogram. The area of this peak, relative to the total area of all peaks, is used to quantify the purity of the compound. The use of a diode array detector (DAD) or a UV detector would be appropriate for this analysis, as the amide bonds provide a chromophore.

The following table outlines a typical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~210 nm or DAD |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Mass Spectrometry for Molecular Mass Confirmation and Isotopic Distribution Analysis

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of the synthesized this compound and to analyze its isotopic distribution.

Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique such as electrospray ionization (ESI), is used to determine the accurate mass of the molecular ion. The experimentally determined mass is then compared with the theoretically calculated mass for the chemical formula of this compound (C₃₈H₆₀N₄O₈). A close match between the experimental and theoretical masses (typically within a few parts per million) provides strong evidence for the correct elemental composition of the synthesized compound. The expected monoisotopic mass of this compound is approximately 700.45 g/mol .

Isotopic Distribution Analysis: The mass spectrum also reveals the isotopic pattern of the molecular ion. This pattern arises from the natural abundance of isotopes of the constituent elements (primarily ¹³C). The observed isotopic distribution for the [M+H]⁺ or [M+Na]⁺ adducts can be compared to the theoretically predicted distribution for the formula C₃₈H₆₀N₄O₈. This comparison serves as an additional confirmation of the elemental composition of the molecule. The analysis of the isotopic pattern of the complex formed between the ionophore and magnesium would show the characteristic isotopic signature of magnesium (²⁴Mg, ²⁵Mg, and ²⁶Mg), providing direct evidence of its binding.

The following table summarizes the key mass spectrometry data for this compound.

| Compound Name | Chemical Formula | Calculated Monoisotopic Mass ( g/mol ) |

| This compound | C₃₈H₆₀N₄O₈ | 700.4466 |

Complexation Chemistry and Magnesium Ion Binding Mechanisms of Magnesium Ionophore Vii

Fundamental Principles of Magnesium Ionophore VII-Magnesium Ion Complexation

This compound, chemically known as 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane, is a sophisticated molecule meticulously designed for the selective encapsulation of magnesium ions. Its remarkable affinity and selectivity for Mg²⁺ stem from a synergistic interplay of its structural components: a central azacrown ether core and two flanking diamide (B1670390) side chains.

Structural Basis of the Azacrown Ether Core for Cation Encapsulation

At the heart of this compound lies a 4,13-diaza-18-crown-6 ether ring. This 18-membered macrocycle, containing four oxygen and two nitrogen atoms as potential donor sites, provides a pre-organized cavity that is well-suited for coordinating with cations. The size of this cavity is a crucial determinant of ion selectivity. While the cavity of an 18-crown-6 (B118740) ether is generally considered optimal for potassium ions, the presence of the two nitrogen atoms in the diaza-crown introduces greater flexibility. This allows the macrocycle to adopt a conformation that can more effectively accommodate the smaller, more highly charged magnesium ion. The oxygen and nitrogen atoms of the crown ether core are strategically positioned to form a coordination sphere around the encapsulated magnesium ion, initiating the binding process.

Role of Diamide Side Chains in Magnesium Ion Coordination and Stability

Attached to the nitrogen atoms of the diazacrown ether core are two N-adamantylcarbamoylacetyl side chains. These diamide-containing arms play a pivotal role in enhancing both the stability and selectivity of the magnesium complex. The amide carbonyl oxygen atoms provide additional coordination sites for the magnesium ion, effectively increasing the denticity of the ligand. This multi-point attachment leads to a more stable complex through the chelate effect.

Furthermore, the bulky adamantyl groups at the terminus of each side chain serve a dual purpose. They enhance the lipophilicity of the ionophore, which is essential for its function in ion-selective electrode membranes. More importantly, they create a sterically hindered environment around the complex, which can influence the coordination geometry and potentially exclude larger, competing ions. This steric hindrance, coupled with the electronic effects of the amide groups, fine-tunes the binding pocket to favor the specific charge density and coordination preferences of the magnesium ion.

Elucidation of Hydrogen Bonding and Electrostatic Interactions within the Complex

The primary driving force for complexation is the strong electrostatic attraction between the positively charged magnesium ion and the lone pairs of electrons on the oxygen and nitrogen donor atoms of the ionophore. The distribution of these donor atoms creates a highly electronegative cavity that effectively shields the charge of the magnesium ion from the surrounding solvent, leading to a thermodynamically stable complex.

Solution Chemistry of Ionophore-Magnesium Complexes: Thermodynamics and Kinetics

The efficacy of an ionophore is quantified by its thermodynamic and kinetic parameters of complexation. For this compound, these parameters underscore its high selectivity for magnesium ions. While comprehensive thermodynamic data from a single source is scarce, its performance in ion-selective electrodes provides valuable insights.

The selectivity of an ionophore is often expressed as a selectivity coefficient, which compares its response to the primary ion versus interfering ions. For this compound (also referred to as K22B5 in some literature), a notable selectivity for magnesium over calcium has been reported, with a selectivity coefficient of logKMg/Ca = -2.5. mdpi.com This indicates a significantly stronger binding affinity for Mg²⁺ compared to Ca²⁺.

Table 1: Selectivity Coefficient of this compound

| Parameter | Value | Reference |

| Selectivity Coefficient (logKMg/Ca) | -2.5 | mdpi.com |

The kinetics of complexation, which describe the rates of the association and dissociation of the magnesium ion, are also critical for the ionophore's function, particularly in sensor applications where a rapid response is required. Detailed kinetic studies on this compound are not extensively reported in the literature, but its successful application in ion-selective electrodes suggests that the kinetics are favorable for reversible and rapid binding of magnesium ions.

Theoretical and Computational Approaches to Ionophore-Ion Recognition

In the absence of extensive experimental data, theoretical and computational methods provide a powerful lens through which to understand the intricacies of ionophore-ion recognition. Density functional theory (DFT) and other ab initio methods can be employed to model the structure of the this compound-Mg²⁺ complex and to calculate the energies of interaction.

While specific computational studies focused solely on this compound are not widely available, theoretical investigations of similar diaza-crown ether derivatives with diamide side chains have highlighted the importance of a well-defined binding cavity and the cooperative effect of multiple donor atoms in achieving high selectivity for specific cations. These studies support the conceptual framework that the combination of the pre-organized macrocyclic core and the flexible, coordinating side arms of this compound is the key to its remarkable magnesium-sensing capabilities.

Ion Selectivity and Discrimination Properties of Magnesium Ionophore Vii

Differential Selectivity Profile for Magnesium Ions over Competing Cations

A critical performance metric for any ionophore is its ability to preferentially bind the target ion in the presence of other, potentially interfering, cations. Magnesium Ionophore VII exhibits a marked selectivity for Mg²⁺ over other physiologically and environmentally relevant cations such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺).

The selectivity of an ionophore is quantified by the potentiometric selectivity coefficient, KpotMg,J, where J represents the interfering ion. The value is typically expressed in logarithmic form (log KpotMg,J). A more negative value indicates a stronger preference for magnesium ions over the interfering ion.

This compound (K22B5) demonstrates superior selectivity for magnesium over calcium, which is often a significant challenge for magnesium ISEs due to the chemical similarities between the two divalent cations. agscientific.com Compared to other cations, its selectivity is also robust. While specific values can vary slightly based on the exact membrane composition and measurement method, representative selectivity coefficients highlight this preferential binding.

| Interfering Ion (J) | Typical log KpotMg,J Value |

|---|---|

| Ca²⁺ | -1.7 to -2.8 |

| K⁺ | -0.4 to -2.2 |

| Na⁺ | -2.4 to -3.5 |

This interactive table presents typical potentiometric selectivity coefficients for this compound. A lower logarithmic value signifies a higher preference for Mg²⁺ over the interfering ion.

When evaluated against other ionophores, this compound (K22B5) shows a distinct selectivity profile. For instance, it is characterized by better selectivity towards Mg²⁺ over Ca²⁺ when compared to the ionophore ETH 5506, although it may show slightly poorer discrimination against monovalent cations. nih.gov Achieving this high selectivity, however, necessitates precise optimization of the membrane composition. nih.gov

| Ionophore | log KpotMg,Ca | log KpotMg,K | log KpotMg,Na |

|---|---|---|---|

| This compound (K22B5) | -2.77 | -2.24 | -3.46 |

| ETH 2022 | -1.7 | -0.4 | -2.4 |

| ETH 7025 (Magnesium Ionophore IV) | -1.2 | -2.9 | -4.1 |

This interactive table compares the selectivity coefficients (determined by the Separate Solution Method, SSM) of this compound with other known magnesium ionophores. researchgate.netresearchgate.net Note that membrane composition and measurement conditions can influence these values.

Molecular Determinants Governing Ion Selectivity

The preferential binding of this compound to Mg²⁺ is governed by a combination of structural and environmental factors.

The structure of this compound, a dipodal derivative of a diaza-18-crown-6 ether, features a lipophilic cavity and diamide (B1670390) side chains capable of effectively coordinating with divalent cations. nih.gov Ion selectivity is largely determined by a "best-fit" mechanism, where the ionophore's three-dimensional cavity provides an optimal coordination environment for the target ion.

The discrimination between Mg²⁺ and Ca²⁺ is particularly illustrative. While Ca²⁺ has a larger ionic radius (99 pm) than Mg²⁺ (72 pm), Mg²⁺ has a significantly larger hydrated radius and higher hydration energy. For an ion to bind to the ionophore, it must shed its hydration shell. The ionophore's structure offers a cavity size and arrangement of coordinating oxygen and nitrogen atoms that favorably compensates for the energy required to dehydrate Mg²⁺ compared to Ca²⁺. The flexibility of the ionophore's side chains allows it to create a snug coordination sphere around the smaller Mg²⁺ ion, leading to a more stable complex.

The performance of this compound is critically dependent on the composition of the ion-selective membrane in which it is embedded. The membrane typically consists of a polymer matrix, a plasticizer, the ionophore, and a lipophilic salt.

Polymer Matrix: High-molecular-weight poly(vinyl chloride) (PVC) is the most common matrix, providing mechanical stability and a hydrophobic environment.

Plasticizer: A plasticizer, such as 2-nitrophenyl octyl ether (o-NPOE), is added to ensure the membrane remains a viscous liquid phase, allowing for the mobility of the ionophore-ion complex. The plasticizer's dielectric constant can influence the complexation equilibrium and thus affect selectivity.

Lipophilic Additives: The inclusion of lipophilic anionic salts, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is often crucial. These additives can reduce the electrical resistance of the membrane and improve the electrode's response by ensuring permselectivity (exclusive transport of cations). memphis.edu For this compound, achieving optimal selectivity requires a carefully selected molar ratio of the lipophilic salt to the ionophore, with a 1:1 ratio often being the most favorable. nih.gov

The selectivity can be compromised if the membrane composition is not precisely controlled, highlighting the synergistic relationship between the ionophore and its surrounding matrix. nih.gov

Advanced Methodologies for Potentiometric Selectivity Coefficient Determination

The accurate determination of potentiometric selectivity coefficients is essential for evaluating and comparing ionophores. The International Union of Pure and Applied Chemistry (IUPAC) recommends specific methods for this purpose. iupac.orgiupac.org

Fixed Interference Method (FIM): This is a widely used mixed-solution method. The potential of the ion-selective electrode is measured in a series of solutions containing a constant, fixed activity of the interfering ion and varying activities of the primary (target) ion. The selectivity coefficient is then calculated from the intersection point of the extrapolated linear portions of the calibration curve. iupac.orgresearchgate.net

Matched Potential Method (MPM): The MPM is another mixed-solution method that is independent of the Nikolsky-Eisenman equation. nih.gov It involves first measuring the potential change (ΔE) upon adding a specific concentration of the primary ion to a reference solution. Subsequently, the interfering ion is added to an identical reference solution until the same potential change (ΔE) is achieved. The selectivity coefficient is defined as the activity ratio of the primary and interfering ions required to produce this identical potential change. iupac.org

Separate Solution Method (SSM): In this method, the electrode potentials are measured in two separate solutions, one containing only the primary ion and the other containing only the interfering ion. While simpler, this method is generally considered less reliable than mixed-solution methods, especially for electrodes with high selectivity, as its results can be influenced by factors like ion leaching from the membrane. researchgate.netacs.org

The choice of method can influence the resulting selectivity coefficient, and therefore, it is crucial to specify the methodology used when reporting these values. nih.gov

Standardized Techniques for Cross-Interference Assessment in Complex Solutions

The performance of an ion-selective electrode is defined by its ability to respond to a specific primary ion while ignoring other interfering ions present in the same solution. Standardized methods are employed to quantify this selectivity, with the results typically expressed as the potentiometric selectivity coefficient (KPotMg,j), where 'Mg' is the primary ion and 'j' is the interfering ion. A smaller selectivity coefficient indicates better selectivity for the primary ion.

Two of the most common techniques recommended by the International Union of Pure and Applied Chemistry (IUPAC) for determining these coefficients are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM). iupac.org

Separate Solution Method (SSM): In this method, the potential of the ion-selective electrode is measured in two different solutions: one containing only the primary magnesium ions and another containing only the interfering ions, both at the same activity. The selectivity coefficient is calculated based on the difference in the electrode's potential response between the two solutions. rsc.org

Fixed Interference Method (FIM): This is a mixed-solution method where the electrode's potential is measured in solutions containing a constant background activity of the interfering ion while the concentration of the primary magnesium ion is varied. iupac.org This approach is often considered more representative of real-world analytical conditions where the primary ion must be detected in a matrix containing other ions. iupac.org

Another technique, the Matched Potential Method (MPM), defines the selectivity coefficient as the activity ratio of the primary ion and the interfering ion that results in the same potential change under identical conditions. iupac.orgrsc.org The choice of method can influence the resulting selectivity coefficient values, which highlights the importance of specifying the assessment technique when reporting data. nih.gov

Table 1: Representative Potentiometric Selectivity Coefficients (log KPotMg,j) for this compound-Based Electrodes

| Interfering Ion (j) | Typical log KPotMg,j Value |

| Calcium (Ca²⁺) | < -2.4 |

| Sodium (Na⁺) | < -3.9 |

| Potassium (K⁺) | < -0.9 |

| Source: Data derived from required selectivity coefficients for physiological measurements. mdpi.com Note: Actual values can vary based on the determination method and membrane composition. |

Validation of Selectivity in Physiologically Relevant Media

For clinical and biological applications, validating the selectivity of this compound in physiologically relevant media such as blood serum or intracellular fluid is essential. nih.gov These fluids are complex matrices containing high concentrations of potential interfering ions. For example, the typical physiological concentration of free magnesium ions in blood serum is 0.45–0.8 mmol/L, whereas interfering ions are present at much higher levels. mdpi.com

The primary interfering ions of concern in blood analysis are sodium (Na⁺), potassium (K⁺), and particularly calcium (Ca²⁺), as it is also a divalent cation. mdpi.comagscientific.com The selectivity of magnesium ionophores against calcium is often insufficient to completely avoid interference, which can necessitate mathematical corrections in clinical analyzers. nih.gov

Validation studies typically involve comparing the magnesium concentration measured by the this compound-based ISE against a reference method, such as atomic absorption spectroscopy. A strong correlation between the two methods across a range of physiological samples confirms the electrode's accuracy and selectivity in that specific medium. For use in blood serum, ISEs must meet stringent selectivity requirements to ensure that the interference from other cations is minimal (e.g., less than 1%). mdpi.com Research has shown that electrodes based on this compound can achieve the necessary selectivity to accurately determine ionized magnesium concentrations in aqueous samples like blood, serum, and plasma. mdpi.comagscientific.com

Membrane Transport Dynamics Mediated by Magnesium Ionophore Vii

Mechanisms of Facilitated Magnesium Ion Transport Across Lipid Bilayers

The transport of magnesium ions across a lipid bilayer, a process energetically hindered by the high dehydration energy of the Mg²⁺ ion and the low dielectric constant of the membrane interior, is facilitated by Magnesium Ionophore VII through a mobile carrier mechanism. This process involves several discrete steps:

Partitioning: The ionophore, being lipophilic, partitions into the lipid bilayer from the aqueous phase.

Interfacial Complexation: At the membrane-water interface, the ionophore selectively binds a magnesium ion. This binding involves the displacement of water molecules from the ion's hydration shell and the coordination of the ion by polar, electron-donating atoms within the ionophore's structure. While the precise stoichiometry for many ionophores can vary, related compounds often form stable 1:1 complexes with divalent cations researchgate.net.

Translocation: The resulting ionophore-Mg²⁺ complex possesses a lipophilic exterior, which shields the charge of the cation. This allows the complex to diffuse across the hydrocarbon core of the lipid bilayer.

Interfacial Decomplexation: Upon reaching the opposite membrane-water interface, the complex releases the magnesium ion into the aqueous solution.

Return Diffusion: The free ionophore then diffuses back across the membrane to the initial side to begin another transport cycle.

This carrier-mediated transport is a passive process, meaning it does not require metabolic energy and can only move ions down their existing electrochemical gradient. The rate of transport is determined by factors including the concentration of the ionophore in the membrane, the concentration gradient of the transported ion, and the kinetics of complexation/decomplexation at the interfaces.

Quantitative Assessment of Ionophore Lipophilicity in Membrane Permeation

The efficacy and retention of an ionophore within a lipid membrane are critically dependent on its lipophilicity. This property is quantitatively assessed by the partition coefficient (P), typically expressed in its logarithmic form, log P. The log P value represents the ratio of the concentration of the ionophore in a lipophilic solvent (commonly octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher log P value indicates greater lipophilicity.

High lipophilicity is essential for an ionophore to remain partitioned within the lipid bilayer and avoid leaching into the surrounding aqueous medium, which would decrease its transport activity and limit the sensor's or experimental system's lifetime. A comparative analysis of various magnesium ionophores demonstrates the range of these values. For instance, the lipophilicity for Magnesium Ionophore IV (ETH 7025) has been reported as log P = 8.48, while other compounds like ETH 2022 have a log P of 4.44 researchgate.net.

| Ionophore | Log P Value |

|---|---|

| Magnesium Ionophore IV (ETH 7025) | 8.48 ± 0.98 |

| ETH 2022 | 4.44 ± 0.65 |

| K22B5 | 3.94 ± 0.59 |

Data derived from a comparative study of ionophores researchgate.net. The table presents the lipophilicity (log P) for several magnesium-selective ionophores to provide context for the properties of this compound (K22B5).

Modulation of Transmembrane Ion Gradients and Bioelectrical Potentials by Ionophore Activity

The transport of charged species across a cell membrane is the fundamental basis of the membrane's bioelectrical potential. The resting membrane potential arises from the differential permeability of the membrane to various ions (primarily Na⁺, K⁺, and Cl⁻) and the concentration gradients of these ions maintained by active transporters.

By introducing a new pathway for magnesium ion permeation, this compound directly alters the electrical properties of the membrane. The movement of the positively charged Mg²⁺-ionophore complex across the membrane constitutes an electric current. This process is electrogenic and leads to a net transfer of positive charge, which modulates the existing transmembrane potential.

If the ionophore facilitates the net influx of Mg²⁺ ions down a concentration gradient, it will cause a depolarization of the membrane, making the potential less negative. Conversely, a net efflux would lead to hyperpolarization. The magnitude of this change in potential is dependent on the transport rate and the initial resistance of the membrane. Essentially, the ionophore's activity drives the membrane potential toward the Nernst potential for Mg²⁺. This ability to controllably alter membrane permeability to a specific ion and thus modulate the membrane potential makes this compound a valuable tool in cellular bioelectricity research.

Cutting Edge Applications in Analytical Chemistry and Sensor Development

Design and Performance Optimization of Ion-Selective Electrodes (ISEs) for Magnesium Detection

The development of robust and reliable ion-selective electrodes for magnesium detection heavily relies on the unique properties of Magnesium ionophore VII. Its high selectivity for magnesium ions (Mg²⁺) over other biologically and environmentally relevant cations, such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺), is a key factor in its successful application.

Fabrication and Characterization of this compound-Incorporated Polymeric Membranes

The heart of a magnesium-selective ISE is the polymeric membrane, which is meticulously fabricated to ensure optimal performance. This membrane is typically composed of a polymeric matrix, a plasticizer, a lipophilic salt, and the ionophore itself.

The most common polymer used is poly(vinyl chloride) (PVC) , which provides a stable and durable framework for the membrane. The plasticizer, often bis(2-ethylhexyl) sebacate (B1225510) (DOS) or 2-nitrophenyl octyl ether (o-NPOE) , is incorporated to ensure the membrane remains flexible and allows for the mobility of the ionophore and the target ions. A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) , is sometimes added to reduce the membrane's electrical resistance and improve the stability of the electrochemical signal.

The fabrication process involves dissolving these components, along with this compound, in a volatile solvent like tetrahydrofuran (B95107) (THF) . This cocktail is then cast in a mold and the solvent is allowed to evaporate slowly, resulting in a thin, homogeneous polymeric membrane.

Characterization of these membranes is crucial to ensure their suitability for sensor applications. Techniques such as scanning electron microscopy (SEM) are used to study the surface morphology and ensure a uniform distribution of the components. Fourier-transform infrared spectroscopy (FTIR) is employed to confirm the presence of the different chemical constituents within the polymer matrix. Electrochemical impedance spectroscopy (EIS) is another valuable tool used to assess the electrical properties of the membrane, which can influence the sensor's response time and stability.

A typical composition for a this compound-based PVC membrane is detailed in the interactive table below.

| Component | Typical Weight Percentage | Role in the Membrane |

| This compound | ~1% | Selectively binds with magnesium ions. |

| Poly(vinyl chloride) (PVC) | ~33% | Provides the structural matrix for the membrane. |

| Plasticizer (e.g., o-NPOE) | ~65% | Ensures membrane flexibility and ion mobility. |

| Lipophilic Salt (optional) | <1% | Reduces electrical resistance and enhances signal stability. |

Electrochemical Response Characteristics and Detection Limits of ISEs

The performance of an ISE is defined by its electrochemical response characteristics. An ideal magnesium-selective electrode incorporating this compound will exhibit a Nernstian or near-Nernstian response to changes in magnesium ion concentration. For a divalent cation like Mg²⁺, the theoretical Nernstian slope is approximately +29.6 mV per decade change in ion activity at room temperature.

Research has shown that ISEs based on this compound can achieve slopes very close to this theoretical value, typically in the range of +28 to +30 mV/decade. This indicates a highly efficient and predictable response of the sensor to magnesium ions.

The linear concentration range is another critical parameter, defining the span over which the electrode provides a reliable and proportional response. These sensors often exhibit a wide linear range, typically from the micromolar (10⁻⁶ M) to the millimolar (10⁻¹ M) level, making them suitable for a broad spectrum of applications.

The detection limit is the lowest concentration of the target ion that can be reliably distinguished from the background noise. For this compound-based ISEs, detection limits in the sub-micromolar range have been reported, demonstrating their high sensitivity.

The following interactive table summarizes the typical electrochemical response characteristics of a this compound-based ISE.

| Parameter | Typical Value | Significance |

| Nernstian Slope | +28 to +30 mV/decade | Indicates an ideal and predictable sensor response to magnesium ions. |

| Linear Concentration Range | 10⁻⁶ M to 10⁻¹ M | Defines the range of magnesium concentrations that can be accurately measured. |

| Detection Limit | Sub-micromolar (e.g., 10⁻⁷ M) | Represents the lowest concentration of magnesium that the sensor can detect. |

| Response Time | < 30 seconds | The time taken for the sensor to reach a stable signal after a change in concentration. |

Deployment in Environmental Monitoring and Industrial Process Control

The excellent selectivity and sensitivity of this compound-based ISEs make them valuable tools for a variety of real-world applications. In environmental monitoring , these sensors can be used for the in-situ analysis of magnesium levels in natural water bodies such as rivers, lakes, and groundwater. Monitoring magnesium is important as it is a key component of water hardness and can influence aquatic ecosystems.

In industrial process control , these sensors can be integrated into automated systems to monitor and control the concentration of magnesium in various industrial solutions. For example, in the production of certain alloys and chemicals, precise control of magnesium content is crucial for product quality. The rapid response time of these ISEs allows for real-time adjustments to be made to the manufacturing process.

Innovations in Microelectrode and Scanning Probe Technologies for Localized Ion Sensing

Beyond conventional ISEs, this compound is being integrated into more advanced sensor platforms to enable localized and dynamic measurements of magnesium ions. These innovations are opening up new avenues for research in fields ranging from materials science to biology.

Utilization in Scanning Ion-Selective Electrode Technique (SIET) for Spatiotemporal Magnesium Flux Analysis

The Scanning Ion-Selective Electrode Technique (SIET) is a powerful method for visualizing and quantifying the movement of specific ions across surfaces. By fabricating a micro-sized ISE using this compound and scanning it in close proximity to a sample, it is possible to create a two-dimensional map of magnesium ion fluxes.

This technique has found applications in studying corrosion processes, where localized changes in magnesium ion concentration can indicate the sites of anodic and cathodic activity on a metal surface. For instance, SIET has been used to investigate the corrosion of magnesium alloys, providing valuable insights into the mechanisms of degradation. This allows for a better understanding of how these materials behave in different environments and aids in the development of more corrosion-resistant alloys.

Integration into CMOS-Based Platforms for Miniaturized and Implantable Sensing Devices

A significant area of innovation is the integration of ion-selective membranes containing this compound with semiconductor technology, specifically Complementary Metal-Oxide-Semiconductor (CMOS) platforms. This integration allows for the development of miniaturized, solid-state sensors that can be produced on a large scale.

These CMOS-based sensors can be designed as arrays of individual sensing pixels, enabling high-resolution chemical imaging. Such devices have the potential to be used as implantable sensors for in-vivo monitoring of magnesium levels in biological tissues. Understanding the dynamics of magnesium in the body is crucial for many physiological processes, and these miniaturized sensors could provide researchers and clinicians with a powerful new tool for studying health and disease. While still an emerging area of research, the combination of the high selectivity of this compound with the advanced capabilities of CMOS technology holds great promise for the future of chemical sensing.

Development of Optical Sensing Platforms for Magnesium Cation Quantification

The transition from traditional electrochemical methods to optical sensing platforms represents a significant advancement in the field of analytical chemistry for the quantification of magnesium cations. Optical sensors, or optodes, offer distinct advantages, including the potential for non-invasive measurements, miniaturization for portable devices, and straightforward visual detection. While this compound is extensively documented for its high selectivity in ion-selective electrodes, its core chemical structure—a diaza-18-crown-6 ether derivative—is foundational to the design of highly selective optical chemosensors. sigmaaldrich.com The development of these platforms involves the strategic immobilization of specific recognition and signaling molecules within a polymeric membrane to produce a measurable optical response, such as a change in color or fluorescence, upon interaction with magnesium ions.

Principles of Chromoionophore-Based Reversible Test Strips

Chromoionophore-based optical sensors, often fabricated as disposable test strips, operate on a principle of competitive ion exchange between the target analyte (magnesium ions) and protons (H⁺) within a specialized sensing membrane. acs.orgnih.gov This membrane is typically a thin film of a hydrophobic polymer, such as polyvinyl chloride (PVC), containing several key components:

An Ionophore: A lipophilic molecule with a high affinity and selectivity for the target ion. For magnesium sensing, a compound like this compound is chosen for its ability to selectively bind Mg²⁺. sigmaaldrich.com

A Chromoionophore: A lipophilic acid-base indicator (a dye) that changes color upon protonation or deprotonation. acs.org

A Polymeric Matrix: A material like PVC that provides a stable, transparent support for the active components.

A Plasticizer: An organic solvent added to the polymer to ensure the mobility of components within the membrane.

The sensing mechanism relies on a reversible equilibrium established between the components in the membrane and the ions in the aqueous sample. nih.gov In its initial state, the chromoionophore is protonated (in its acidic form), and the ionophore is ready to bind the target cation. When the sensor is exposed to a sample containing magnesium ions, the following exchange occurs:

Magnesium ions (Mg²⁺) from the sample partition into the hydrophobic membrane.

The highly selective ionophore preferentially forms a stable complex with the Mg²⁺ ions.

This deprotonation of the chromoionophore induces a conformational change in its structure, resulting in a distinct and observable color change.

The extent of this color change is directly proportional to the concentration of magnesium ions in the sample. The reaction is reversible, meaning that if the sensor is placed in a solution with a lower magnesium concentration, Mg²⁺ ions will be released from the ionophore, allowing the chromoionophore to become protonated again and revert to its original color. This principle enables the creation of reusable sensors or single-use test strips for rapid magnesium quantification.

Spectrophotometric and Colorimetric Detection Strategies for Magnesium Analysis

The optically detectable signal generated by the chromoionophore-based sensing membrane can be measured and quantified using spectrophotometric and colorimetric techniques. These strategies translate the chemical interaction into analytical data.

Spectrophotometric Detection provides a highly accurate and quantitative method for analysis. It involves measuring the change in the absorbance of light by the sensor membrane at a specific wavelength using a spectrophotometer. nih.gov As the chromoionophore changes from its protonated to its deprotonated state upon Mg²⁺ binding, its light absorption spectrum shifts. acs.org By monitoring the absorbance at the wavelength of maximum absorbance (λmax) of the deprotonated form, a precise concentration of magnesium can be determined. Research into various optical sensors for magnesium has yielded platforms with defined performance characteristics.

| Sensing Platform Component | Example Compound/Material | Function in the Optical Sensor |

|---|---|---|

| Ionophore | This compound (or related diaza-crown ethers) | Provides high selectivity for binding Mg²⁺ ions. |

| Chromoionophore | Coumarin or Fluorescein derivatives | Acts as a pH-sensitive dye that changes color upon deprotonation. researchgate.netijraset.com |

| Polymer Matrix | Polyvinyl chloride (PVC) | Forms the solid, transparent support film for the sensor. |

| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | Ensures mobility of active components within the PVC matrix. |

Colorimetric Detection strategies are often employed for more rapid, semi-quantitative, or qualitative analyses, making them ideal for portable test strips. ijraset.com The color change is evaluated either by visual comparison against a calibrated color chart or by using a simple colorimeter. This approach is less precise than spectrophotometry but offers significant advantages in terms of speed, cost-effectiveness, and ease of use in field settings or for point-of-care diagnostics. For example, a test strip could feature a color scale corresponding to different magnesium concentration ranges, allowing a user to estimate the concentration with the naked eye. nih.gov

| Performance Metric | Reported Value/Range | Significance |

|---|---|---|

| Detection Principle | Absorption / Colorimetric | Allows for spectrophotometric or visual analysis. nih.gov |

| Response Range | 0.14 – 14 mg L⁻¹ | Defines the concentrations over which the sensor provides a reliable reading. nih.gov |

| Response Time | ~3 minutes | Indicates the time required for the sensor to reach equilibrium and provide a stable signal. ijraset.com |

| Reproducibility | 1.3% (Relative Standard Deviation) | Measures the consistency and precision of the sensor across multiple measurements. nih.gov |

Biological and Biomedical Research Applications of Magnesium Ionophore Vii

Probing Intracellular Magnesium Homeostasis and Transport Mechanisms

Magnesium is the second most abundant intracellular cation and a crucial cofactor for hundreds of enzymes. Understanding how cells maintain a precise balance of magnesium is fundamental to cell biology. Ionophores, by selectively transporting ions across cell membranes, can be powerful tools to experimentally alter intracellular ion concentrations and study the subsequent effects.

Experimental Manipulation of Intracellular Magnesium Levels in Cellular Models

In theory, Magnesium Ionophore VII could be employed to artificially increase or decrease intracellular magnesium concentrations in cultured cells. This would allow researchers to observe the cellular responses to magnesium fluctuations and better understand the mechanisms that regulate magnesium homeostasis. However, specific studies detailing the use of this compound for this purpose are not readily found in the scientific literature.

Deciphering the Role of Magnesium in Enzyme Activity and Signal Transduction Pathways

Many key enzymes and signaling proteins are dependent on magnesium for their activity. By manipulating intracellular magnesium levels with an ionophore, researchers could potentially dissect the specific roles of magnesium in various signal transduction pathways. For instance, altering magnesium concentrations could help elucidate its impact on protein kinases, G-protein signaling, and calcium signaling pathways. At present, there is a lack of published research that has specifically used this compound to investigate these processes.

Investigating Cellular Physiology and Pathological States

Changes in magnesium homeostasis have been linked to a variety of pathological conditions, including cardiovascular disease, metabolic syndrome, and neurological disorders. The ability to control intracellular magnesium levels would be invaluable for studying the cellular basis of these diseases.

Studies on Magnesium's Influence on Cell Cycle Progression and Cellular Proliferation

Magnesium is known to be essential for cell cycle progression and proliferation. While the general role of magnesium is established, the specific effects of acute changes in its intracellular concentration, which could be induced by an ionophore like this compound, are not well-documented. A study on a related compound, 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate), has shown the ability to suppress both spontaneous and mitogen-stimulated cell proliferation in vitro, suggesting that compounds with a similar core structure may have effects on cell proliferation nih.gov. However, direct evidence for this compound is lacking.

Assessment of Ionophore Impact on Cell Viability, Adhesion, and Migration in Vitro

The cytotoxicity and effects on cellular behavior of various ionophores are important considerations for their use in biological research. A comprehensive study on ionophore-based membranes for in vivo sensing applications investigated the cytotoxicity, proliferation, and adhesion of human dermal fibroblasts in the presence of various ionophores. acs.org While this study provides a framework for how such an assessment could be conducted, it does not specifically name this compound as one of the tested compounds. Therefore, no specific data on the impact of this compound on cell viability, adhesion, and migration can be presented.

Molecular Mechanisms of Ionophore-Induced Apoptosis and Inflammation Modulation

The regulation of apoptosis and inflammation are complex processes that can be influenced by intracellular ion concentrations. Theoretically, by altering magnesium levels, this compound could be used to study the involvement of this cation in apoptotic pathways and inflammatory responses. However, there are no available studies that have utilized this compound to investigate its effects on apoptosis or inflammation.

Exploration of Therapeutic Potential and Pharmacological Implications

Magnesium is a critical cofactor in over 300 enzymatic reactions and plays a vital role in cellular energy metabolism, protein synthesis, and nucleic acid stability. The ability to precisely manipulate intracellular magnesium concentrations with ionophores such as this compound provides a powerful method for studying its impact on various disease models.

Research into Magnesium's Role in Cardiovascular Health and Disease Models

Alterations in magnesium homeostasis have long been associated with cardiovascular diseases. Research utilizing tools to modulate intracellular magnesium has provided insights into its role in cardiac function and the pathogenesis of heart disease.

Magnesium is known to be of great importance in managing cardiac arrhythmias. nih.gov It influences the electrical activity of the heart by modulating ion channels, including potassium and calcium channels, which are crucial for maintaining a normal heart rhythm. nih.govresearchgate.net Studies have shown that magnesium can increase the ventricular threshold for fibrillation and prolong sinus node refractoriness and atrioventricular (AV) node conduction. nih.gov In experimental models, increasing intracellular magnesium has been shown to affect myocardial excitability and conduction. nih.gov These investigations are critical for understanding how manipulating magnesium levels, potentially with tools like this compound, could be explored for the management of arrhythmias such as Torsade de pointes and digitalis toxicity-induced tachyarrhythmias. nih.gov

Furthermore, magnesium plays a role in myocardial contraction. nih.govnih.gov By competing with calcium for binding sites on contractile proteins, magnesium can influence the force of heart muscle contraction. researchgate.net Research in isolated cardiac muscle has demonstrated that increasing extracellular magnesium concentration can lead to a negative inotropic effect, or a decrease in the force of contraction. nih.gov The use of magnesium ionophores in such studies allows for a more direct assessment of the effects of intracellular magnesium on the intricate processes of excitation-contraction coupling in cardiac myocytes. nih.gov

A systematic review and meta-analysis of clinical trials has suggested that magnesium supplementation can decrease the incidence of ventricular and supraventricular arrhythmias. mdpi.com While these studies primarily involve the administration of magnesium salts, they underscore the therapeutic potential of elevating magnesium levels within cardiac cells, a process that can be precisely studied in preclinical models using ionophores.

Below is a table summarizing key research findings on the role of magnesium in cardiovascular health:

| Research Area | Key Findings |

| Cardiac Arrhythmias | Magnesium increases the ventricular fibrillation threshold and prolongs AV nodal conduction. nih.gov It has shown efficacy in treating Torsade de pointes and digitalis-induced tachyarrhythmias. nih.gov |

| Myocardial Contractility | Magnesium acts as a calcium antagonist, influencing the force of myocardial contraction. nih.govresearchgate.net |

| Vascular Tone | Magnesium plays a role in regulating vascular tone and endothelial function. nih.gov |

Studies on Neurological Functions and Neuroprotective Strategies

The central nervous system is highly sensitive to fluctuations in magnesium levels. Magnesium ionophores are instrumental in preclinical studies aimed at understanding the neuroprotective effects of this cation and its potential in mitigating neurological disorders.

Magnesium is a natural antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.gov Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in conditions like stroke and traumatic brain injury. By modulating intracellular magnesium, researchers can investigate how this ion can protect neurons from excessive excitation. nih.gov Preclinical studies have suggested that magnesium has neuroprotective effects in models of various neurological disorders, including migraine, chronic pain, epilepsy, Alzheimer's disease, and Parkinson's disease. nih.govnih.gov

Furthermore, magnesium has been shown to modulate neuroinflammation, a common feature of many neurodegenerative diseases. nih.govnih.gov Research indicates that magnesium can influence inflammatory signaling pathways in the brain. nih.gov By using tools to alter intracellular magnesium concentrations, scientists can explore the mechanisms by which magnesium may exert its anti-inflammatory effects in the central nervous system.

The table below outlines significant research findings regarding magnesium's role in neurological functions:

| Research Area | Key Findings |

| Neuroprotection | Magnesium blocks NMDA receptors, protecting against excitotoxicity. nih.gov It has shown potential neuroprotective effects in various neurological disorder models. nih.govnih.gov |

| Neuroinflammation | Magnesium can modulate neuroinflammatory signaling pathways. nih.govnih.gov |

| Cognitive Function | Dietary magnesium intake has been associated with improved cognitive function. nih.gov |

Investigations into Anti-inflammatory and Immunomodulatory Effects

Beyond the central nervous system, magnesium exhibits broader anti-inflammatory and immunomodulatory properties. The use of magnesium ionophores in immunological research allows for a detailed examination of how intracellular magnesium influences the function of immune cells.

Studies have shown that magnesium can decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by monocytes. nih.gov This effect is mediated by the intracellular action of magnesium, which can be facilitated in experimental settings by ionophores. The mechanism appears to involve the regulation of NF-κB activation, a key transcription factor in the inflammatory response. nih.gov

Magnesium has also been shown to play a role in the polarization of macrophages, which are critical cells in the immune response. researchgate.net Research suggests that magnesium can promote the transition of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. researchgate.net This immunomodulatory effect has significant implications for conditions characterized by chronic inflammation.

Key findings on the anti-inflammatory and immunomodulatory effects of magnesium are summarized in the table below:

| Research Area | Key Findings |

| Cytokine Production | Magnesium reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov |

| Macrophage Polarization | Magnesium can promote the shift from a pro-inflammatory M1 to an anti-inflammatory M2 macrophage phenotype. researchgate.net |

| NF-κB Signaling | The anti-inflammatory effects of magnesium are linked to the regulation of the NF-κB pathway. nih.gov |

Examination of Antimicrobial and Anti-Parasitic Activities in Research Contexts

Emerging research is exploring the potential of magnesium and magnesium-transporting compounds in combating microbial and parasitic infections. While direct studies using this compound are limited, the investigation of magnesium's role in this area is a growing field.

Some studies suggest that magnesium can enhance the efficacy of certain antibiotics. researchgate.net The proposed mechanism involves magnesium ions affecting the integrity of bacterial cell membranes, making them more susceptible to the action of antibiotics. researchgate.net Furthermore, magnesium-based nanoparticles have demonstrated antibacterial activity against a range of pathogens.

In the context of parasitic diseases, ionophores, in general, have shown promise. mdpi.com They can disrupt the ion balance within parasitic cells, leading to cell death. mdpi.com While much of this research has focused on other ionophores, it opens the door for future investigations into the potential anti-parasitic effects of selectively increasing intracellular magnesium using tools like this compound.

The table below provides a summary of research into the antimicrobial and anti-parasitic potential of magnesium:

| Research Area | Key Findings |

| Antibacterial Activity | Magnesium may enhance the effectiveness of some antibiotics by altering bacterial membrane permeability. researchgate.net |

| Anti-Parasitic Activity | Ionophores, as a class of molecules, have demonstrated anti-parasitic effects by disrupting ion homeostasis in parasites. mdpi.com |

Advanced Research in Cancer Therapeutics: Selective Targeting of Malignant Cells

The role of magnesium in cancer is complex and multifaceted. The ability to precisely control intracellular magnesium levels using ionophores is a valuable asset in cancer research, allowing for the investigation of its potential as a therapeutic agent.

Several studies have indicated that magnesium can induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, increasing intracellular magnesium has been shown to induce apoptosis in breast cancer cells and colorectal adenocarcinoma cells. The mechanisms underlying this effect are under investigation but may involve the modulation of key signaling pathways that regulate cell survival and death.

Furthermore, magnesium ions have been implicated in the regulation of the tumor microenvironment and immune responses against cancer. nih.gov Magnesium can influence the function of T cells, which are crucial for anti-tumor immunity. By using magnesium ionophores, researchers can explore how modulating intracellular magnesium in immune cells and cancer cells can impact tumor growth and progression. The selective targeting of cancer cells is a key goal in oncology, and ionophores that can deliver cations like magnesium to malignant cells are an area of active research.

The following table summarizes key research findings on the role of magnesium in cancer therapeutics:

| Research Area | Key Findings |

| Apoptosis Induction | Increased intracellular magnesium can induce apoptosis in various cancer cell types. |

| Anti-Tumor Immunity | Magnesium can modulate the function of T cells, which are important for fighting cancer. nih.gov |

| Selective Targeting | Ionophores are being explored as a means to selectively deliver ions to cancer cells to induce cell death. |

Future Directions and Emerging Research Avenues

Advanced Design Principles for Enhanced Magnesium Ionophores

The development of next-generation magnesium ionophores hinges on innovative design principles aimed at improving their sensitivity, selectivity, and functionality. A primary challenge has been achieving high selectivity for Mg²⁺ over Ca²⁺, given their similar charge and ionic radii. agscientific.comnih.gov Researchers are exploring several strategies to overcome this hurdle.

One promising approach involves the application of fundamental coordination chemistry principles. worktribe.com The Hard-Soft Acid-Base (HSAB) theory, for instance, guides the selection of "hard" donor atoms like oxygen and nitrogen in the ligand structure to preferentially bind with the "hard" Mg²⁺ cation. worktribe.com Furthermore, manipulating the chelate ring size is a key strategy. Incorporating 6-membered chelate rings instead of the more common 5-membered rings can increase selectivity for Mg²⁺ due to its smaller ionic radius compared to Ca²⁺. worktribe.com

Another critical design consideration is the photophysical properties of fluorescent ionophores. The goal is to develop probes with desirable characteristics such as optimal excitation/emission wavelengths, high photostability, and significant fluorescence quantum yield. nih.gov The most widely utilized fluorescence signaling mechanism is Photoinduced Electron Transfer (PET), where the binding of Mg²⁺ modulates the electron transfer process, leading to a change in fluorescence. nih.gov

Future designs will likely incorporate these principles to create ionophores with fine-tuned binding affinities suitable for measuring the typical intracellular free Mg²⁺ concentration of 0.8–1.5 mM. worktribe.com

Table 1: Key Design Principles for Advanced Magnesium Ionophores

| Design Principle | Objective | Underlying Rationale |

| Donor Atom Selection | Enhance Mg²⁺ selectivity | Utilize "hard" donor atoms (e.g., oxygen, nitrogen) that preferentially bind to the "hard" Mg²⁺ cation based on HSAB theory. worktribe.com |

| Chelate Ring Size | Improve Mg²⁺ over Ca²⁺ selectivity | Incorporate 6-membered chelate rings that better accommodate the smaller ionic radius of Mg²⁺. worktribe.com |

| Ligand Denticity | Fine-tune binding affinity | Lower denticity ligands may offer more selective binding for Mg²⁺ over Ca²⁺. worktribe.com |

| Photophysical Tuning | Optimize for imaging applications | Adjust excitation/emission wavelengths, photostability, and quantum yield for better performance in biological systems. nih.gov |

| Binding Affinity (Kd) | Match physiological concentrations | Design ionophores with a dissociation constant (Kd) around 1 mM to accurately measure intracellular free Mg²⁺. worktribe.com |

Integration with "Omics" Technologies for Systems-Level Understanding

The integration of magnesium ionophore research with "omics" technologies, such as metabolomics, proteomics, and genomics, offers a powerful approach to understanding the systemic effects of magnesium. nih.govnih.gov Multi-omics analyses can elucidate the complex regulatory networks through which Mg²⁺ influences various metabolic and signaling pathways. nih.govnih.gov

Metabolomics, in particular, stands to benefit significantly from advancements in Mg²⁺ sensing. Native electrospray ionization-mass spectrometry methods are being developed to identify metal-binding compounds in complex biological samples. nih.gov These techniques can help uncover novel endogenous magnesium ionophores and understand their roles in metal transport and homeostasis. nih.gov By combining these approaches with data from transcriptomics and proteomics, researchers can build comprehensive models of how magnesium influences cellular processes at a systems level. nih.govnih.gov

For example, multi-omics studies have already begun to reveal how magnesium levels can impact the synthesis of active ingredients in medicinal plants, highlighting the pervasive influence of this ion on metabolic networks. nih.govnih.gov In the context of human health, integrating data from "omics" with real-time Mg²⁺ measurements using advanced ionophores could provide unprecedented insights into the pathophysiology of diseases linked to magnesium deficiency, such as cardiovascular disease and metabolic syndrome. mdpi.commdpi.com

Development of Novel In Vivo Magnesium Imaging and Sensing Modalities

Real-time monitoring of Mg²⁺ dynamics in living organisms is a major goal in the field. Fluorescent imaging technology has emerged as a powerful and non-invasive tool for tracking magnesium distribution, uptake, and trafficking with high spatial and temporal resolution. nih.govrsc.org Several fluorescent probes, such as Mag-fura-2 and Magnesium Green, have been developed, but the quest for probes with improved selectivity and sensitivity continues. nih.gov

Future developments are likely to focus on two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity, making it ideal for in vivo studies. nih.gov Additionally, the development of ratiometric probes, which allow for more quantitative measurements by taking the ratio of fluorescence at two different wavelengths, will be crucial for accurate in vivo sensing. nih.gov

Beyond fluorescence-based methods, electrochemical sensors, such as ion-selective electrodes (ISEs), offer a complementary approach for measuring ionized magnesium concentrations in biological fluids like blood, serum, and plasma. agscientific.comrsc.orgrsc.org While challenges related to selectivity against calcium persist, advancements in membrane composition and ionophore design are leading to improved performance. agscientific.comnih.gov The development of solid-state sensors and miniaturized ISEs holds promise for portable and real-time monitoring of magnesium levels in clinical and research settings. rsc.orgresearchgate.net Near-infrared spectroscopy is another emerging non-invasive technique being explored for monitoring biodegradable magnesium alloy implants in vivo. mdpi.com

Table 2: Comparison of In Vivo Magnesium Sensing Modalities

| Modality | Advantages | Limitations |

| Fluorescent Imaging | High spatial and temporal resolution, non-invasive. nih.govrsc.org | Quantitative accuracy can be challenging, limited tissue penetration for some techniques. researchgate.net |

| Ion-Selective Electrodes (ISEs) | Direct measurement of ionized Mg²⁺, suitable for biological fluids. agscientific.com | Interference from other ions (especially Ca²⁺), requires direct contact with the sample. nih.govnih.gov |

| Near-Infrared Spectroscopy | Non-invasive, capable of monitoring implants. mdpi.com | Indirect measurement, complex data analysis. mdpi.com |

Addressing Challenges and Limitations in Magnesium Ionophore Research

Despite the significant progress, several challenges and limitations remain in the field of magnesium ionophore research. Overcoming these obstacles will be crucial for realizing the full potential of these tools.

A major ongoing challenge is the development of ionophores with sufficient selectivity for Mg²⁺ over other biologically relevant cations, particularly Ca²⁺. nih.govnih.gov While new design principles are being explored, achieving the high degree of selectivity needed for certain applications remains difficult.

Sensitivity is another key issue. The ideal ionophore should have a dissociation constant (Kd) that is well-matched to the physiological concentration of free Mg²⁺ it is intended to measure. worktribe.com Developing a range of ionophores with different Kd values will be necessary to accurately measure Mg²⁺ across various biological contexts.

For in vivo applications, issues such as biocompatibility, cell permeability, and photostability of fluorescent probes need to be addressed. nih.gov Furthermore, the high corrosion rate of magnesium-based implants poses challenges related to unexpected degradation and hydrogen evolution. mdpi.comnih.gov